2,3'-Dichloro-4'-fluorobenzophenone
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Overview
Description
2,3’-Dichloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7Cl2FO. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms.
Scientific Research Applications
2,3’-Dichloro-4’-fluorobenzophenone has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
Target of Action
This compound is a derivative of benzophenone, which is often used in organic chemistry as a building block or intermediate in the synthesis of more complex molecules .
Mode of Action
Benzophenone derivatives are known to undergo friedel-crafts acylation, a type of electrophilic aromatic substitution reaction . This reaction involves the replacement of a hydrogen atom by an acyl group, leading to the formation of aminobenzophenone derivatives .
Biochemical Pathways
It’s known that benzophenone derivatives can play a crucial role in organic synthesis and are known as important groups for anticancer therapy .
Result of Action
Benzophenone derivatives are known to be precursors for the synthesis of a wide range of benzothiazole and triazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3’-Dichloro-4’-fluorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dichlorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2,3’-Dichloro-4’-fluorobenzophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3’-Dichloro-4’-fluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenones with various functional groups.
Reduction: 2,3’-Dichloro-4’-fluorobenzhydrol.
Oxidation: 2,3’-Dichloro-4’-fluorobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
2,3’-Dichloro-4’-fluorobenzophenone: C13H7Cl2FO
3,3’-Dichloro-4’-fluorobenzophenone: C13H7Cl2FO
4,4’-Difluorobenzophenone: C13H8F2O
Uniqueness
2,3’-Dichloro-4’-fluorobenzophenone is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in organic synthesis and material science .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQJVKIDBBSIKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214605 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-98-8 |
Source
|
Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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